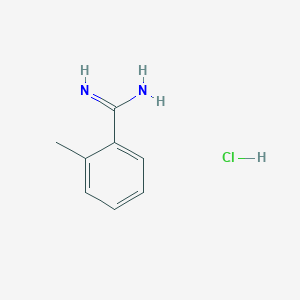

2-Methylbenzamidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZYUPZIKQYMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613395 |

Source

|

| Record name | 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-98-1 |

Source

|

| Record name | Benzenecarboximidamide, 2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18636-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzene-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbenzamidine Hydrochloride (CAS No. 18636-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride, with the Chemical Abstracts Service (CAS) number 18636-98-1, is a synthetic organic compound that serves as a valuable tool in biochemical research and pharmaceutical development.[1] It is structurally an amidine derivative of toluene. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis route, its primary application as a serine protease inhibitor, and a detailed experimental protocol for its characterization and use.

Physicochemical Properties

This compound is a white solid that is typically handled as its hydrochloride salt to improve stability and solubility in aqueous solutions.[1][2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18636-98-1 | [3] |

| Molecular Formula | C₈H₁₁ClN₂ | |

| Molecular Weight | 170.64 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 249-250 °C | [4] |

| SMILES | Cl.Cc1ccccc1C(N)=N | [2] |

| InChI | 1S/C8H10N2.ClH/c1-6-4-2-3-5-7(6)8(9)10;/h2-5H,1H3,(H3,9,10);1H | [2] |

| InChI Key | USHZYUPZIKQYMI-UHFFFAOYSA-N | [2] |

Synthesis

Proposed Synthesis of this compound

Mechanism of Action: Serine Protease Inhibition

This compound is a competitive inhibitor of serine proteases.[1] Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic activity in cleaving peptide bonds. The inhibitory activity of benzamidine derivatives stems from their structural similarity to the natural substrate, arginine, allowing them to bind to the active site of the enzyme.

The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme. This interaction mimics the binding of the guanidinium group of an arginine substrate. The aromatic ring of the benzamidine derivative engages in hydrophobic interactions with the side chains of other residues lining the active site. The 2-methyl substituent on the benzene ring can further influence the binding affinity and selectivity through steric and hydrophobic interactions within the S1 pocket.

Experimental Protocols

Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of benzamidine hydrochloride and has not been experimentally validated for the 2-methyl derivative.

Materials:

-

2-Methylbenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Ammonia Gas

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol in a flask equipped with a gas inlet tube and a drying tube.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

-

Seal the flask and allow it to stand at room temperature for 48 hours. The imidate ester hydrochloride should precipitate as a white solid.

-

Collect the solid by filtration under anhydrous conditions and wash with a small amount of cold, anhydrous diethyl ether.

-

Suspend the imidate ester hydrochloride in anhydrous ethanol.

-

Bubble anhydrous ammonia gas through the suspension with stirring for several hours.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Evaporate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield the purified product.

Serine Protease Inhibition Assay

This is a general protocol to determine the inhibitory activity of this compound against a model serine protease, such as trypsin.

Materials:

-

Trypsin (e.g., from bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

-

This compound stock solution (e.g., in DMSO or buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer.

-

In a 96-well microplate, add a fixed amount of trypsin solution to each well.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding a fixed concentration of the BAPNA substrate to each well.

-

Immediately monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Plot the initial reaction velocity against the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Spectroscopic Data

Conclusion

This compound is a valuable research tool for studying the structure and function of serine proteases. Its ability to act as a competitive inhibitor makes it useful for a variety of applications, from basic enzymology to the development of new therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and a framework for its experimental use. Researchers are encouraged to consult the primary literature for more specific applications and to validate the proposed synthesis and assay conditions for their particular experimental setup.

References

- 1. Benzamide, 2-methyl- [webbook.nist.gov]

- 2. 2-methyl-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 18636-98-1 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Benzamide, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylbenzamidine Hydrochloride, a significant compound in biochemical research and pharmaceutical development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Pinner reaction, and discusses its primary application as a serine protease inhibitor. The guide includes a summary of its inhibitory effects on key enzymes of the coagulation cascade, supplemented by diagrams to illustrate the synthetic workflow and its mechanism of action. Analytical methodologies for the characterization of this compound are also reviewed.

Introduction

This compound is a small molecule inhibitor belonging to the class of benzamidine derivatives. It is widely recognized for its potent and competitive inhibition of serine proteases, a broad family of enzymes crucial in numerous physiological and pathological processes.[1] Due to this inhibitory activity, this compound serves as a valuable tool in studying enzyme kinetics and has applications in the development of therapeutic agents, particularly in areas such as thrombosis and inflammation. Its utility extends to proteomics research where it is used to prevent the degradation of proteins by serine proteases during extraction and purification.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 170.64 g/mol | [2] |

| Chemical Formula | C₈H₁₁ClN₂ | [2] |

| Appearance | Solid | |

| Melting Point | 254 - 264 °C | |

| SMILES String | Cl.Cc1ccccc1C(N)=N | |

| InChI Key | USHZYUPZIKQYMI-UHFFFAOYSA-N | |

| CAS Number | 18636-98-1 | |

| Storage Conditions | Store at room temperature. |

Synthesis of this compound

The primary route for the synthesis of this compound is the Pinner reaction.[3][4][5] This reaction transforms a nitrile, in this case, 2-methylbenzonitrile, into an amidine hydrochloride through an intermediate imino ester salt, often referred to as a Pinner salt.

Experimental Protocol: Pinner Reaction

This protocol outlines the synthesis of this compound from 2-methylbenzonitrile.

Materials:

-

2-Methylbenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Ammonia (gas)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Formation of the Imino Ester Hydrochloride (Pinner Salt):

-

In a dry round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents).

-

Cool the mixture in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue the addition of HCl until the solution is saturated and a precipitate of the ethyl 2-methylbenzimidate hydrochloride (Pinner salt) begins to form.

-

Seal the flask and allow it to stand in a cold place (e.g., refrigerator) for 24-48 hours to ensure complete formation of the Pinner salt.

-

-

Conversion to this compound:

-

Collect the crystalline Pinner salt by filtration under anhydrous conditions. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Suspend the isolated Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the stirred mixture.

-

The Pinner salt will gradually dissolve as it reacts with ammonia, and ammonium chloride will precipitate.

-

Continue the passage of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

-

-

Isolation and Purification:

-

Remove the precipitated ammonium chloride by filtration.

-

The filtrate contains the desired this compound. Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Caption: Synthetic workflow for this compound via the Pinner reaction.

Mechanism of Action and Biological Activity

The primary biological activity of this compound is the competitive inhibition of serine proteases.[1] These enzymes are characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic function. Benzamidine and its derivatives act as substrate analogs, binding to the active site of the enzyme and preventing the binding of the natural substrate.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key serine proteases in this cascade include thrombin (Factor IIa) and Factor Xa.[1] this compound can inhibit these factors, thereby exerting an anticoagulant effect.

The diagram below illustrates the points of inhibition by this compound within the coagulation cascade.

Caption: Inhibition of the coagulation cascade by this compound.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the C=N bond of the amidine group and the aromatic ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound by separating it from any impurities or by-products from the synthesis.

Applications in Research and Drug Development

This compound's role as a serine protease inhibitor makes it a valuable reagent in several areas:

-

Biochemical Research: It is used to study the kinetics and mechanisms of serine proteases.

-

Proteomics: It is included in lysis buffers to prevent protein degradation by endogenous proteases.

-

Drug Discovery: It serves as a lead compound or a research tool in the development of novel anticoagulant and anti-inflammatory drugs.

Conclusion

This compound is a well-characterized serine protease inhibitor with significant applications in both fundamental research and pharmaceutical development. Its synthesis via the Pinner reaction is a classic and effective method. Understanding its physicochemical properties, synthetic route, and mechanism of action is essential for its effective utilization in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important compound.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-methyl-benzamidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. synarchive.com [synarchive.com]

An In-depth Technical Guide on the Core Chemical Properties of 2-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Methylbenzamidine Hydrochloride, a compound of significant interest in biochemical research and pharmaceutical development. This document details its physicochemical characteristics, synthesis, purification, and analytical characterization. Furthermore, it explores its biological context as a serine protease inhibitor and the relevant signaling pathways.

Physicochemical Properties

This compound is a white solid at room temperature.[1] A summary of its key quantitative physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Melting Point | 249-250 °C | [3] |

| Appearance | White solid | [1] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Synthesis and Purification

The synthesis of this compound can be achieved via the Pinner reaction, a well-established method for converting nitriles to imidates and subsequently to amidines.[4][5][6]

Experimental Protocol: Synthesis via Pinner Reaction

This protocol is adapted from the general Pinner reaction for the synthesis of benzamidines.[7]

Materials:

-

2-Methylbenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride gas

-

Anhydrous Diethyl Ether

Procedure:

-

Dissolve 2-methylbenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube to protect from atmospheric moisture.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue the gas flow until the solution is saturated and a precipitate of the ethyl 2-methylbenzimidate hydrochloride (Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-5 °C for 24-48 hours to ensure complete formation of the Pinner salt.

-

To the resulting crystalline mass, add a solution of ammonia in ethanol (prepared by bubbling ammonia gas through anhydrous ethanol) at 0 °C.

-

Stir the mixture at room temperature for several hours until the conversion to 2-methylbenzamidine is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain crude 2-methylbenzamidine.

-

Dissolve the crude product in a minimal amount of anhydrous ethanol and bubble dry hydrogen chloride gas through the solution to precipitate this compound.

-

Collect the precipitate by vacuum filtration and wash with cold anhydrous diethyl ether.

-

Dry the product in a vacuum desiccator over phosphorus pentoxide.

Experimental Protocol: Purification by Recrystallization

A general two-solvent recrystallization technique can be employed for the purification of this compound.[8][9][10][11][12]

Materials:

-

Crude this compound

-

Ethanol (Solvent 1)

-

Diethyl Ether (Solvent 2)

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

To the cooled solution, add diethyl ether dropwise until the solution becomes slightly cloudy, indicating the point of saturation.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

Dry the crystals under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.[13][14][15][16]

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector at a wavelength of approximately 230 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Prepare a stock solution of this compound in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standards and the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (DMSO-d6): The spectrum is expected to show signals for the aromatic protons in the region of 7.0-8.0 ppm, a singlet for the methyl group protons around 2.3-2.5 ppm, and broad signals for the amidinium protons (-C(=NH₂)NH₂) which may be exchangeable with D₂O.[2][17][18][19]

-

13C NMR (DMSO-d6): The spectrum would likely display signals for the aromatic carbons between 120-140 ppm, the methyl carbon around 20 ppm, and the amidinium carbon (~165 ppm).[1][3][5][20][21][22][23]

Infrared (IR) Spectroscopy The IR spectrum (KBr pellet) is expected to show characteristic absorption bands:[24][25][26][27][28]

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹.

-

C=N stretching: A strong absorption around 1650-1680 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-H bending (methyl): Absorptions around 1375 and 1450 cm⁻¹.

Mass Spectrometry (MS) The mass spectrum is expected to show a molecular ion peak corresponding to the free base (m/z 134.19) and fragmentation patterns characteristic of benzamidine derivatives.[4][7][9][29][30][31][32][33] Common fragmentation would involve the loss of ammonia (NH₃) or the methyl group (CH₃).

Biological Context: Serine Protease Inhibition

This compound is known for its role as a serine protease inhibitor.[10] Serine proteases are a class of enzymes that cleave peptide bonds in proteins, in which serine serves as the nucleophilic amino acid at the enzyme's active site.[34][35] These proteases are involved in a multitude of physiological and pathological processes.

Mechanism of Action and Signaling Pathway

One of the key signaling pathways regulated by serine proteases involves the Protease-Activated Receptors (PARs), which are a family of G protein-coupled receptors.[1][8][20][29][36]

Protease-Activated Receptor (PAR) Signaling:

-

A serine protease (e.g., thrombin, trypsin) cleaves the N-terminal extracellular domain of a PAR at a specific site.

-

This cleavage unmasks a new N-terminus, which acts as a "tethered ligand."

-

The tethered ligand binds to the extracellular loops of the same receptor, initiating a conformational change.

-

This conformational change activates downstream G protein signaling cascades (e.g., Gq, G12/13).

-

Activation of these G proteins leads to various cellular responses, including calcium mobilization, activation of protein kinase C (PKC), and Rho-mediated signaling.

2-Methylbenzamidine, as a competitive inhibitor, likely binds to the active site of serine proteases, preventing them from cleaving and activating PARs and other substrates.

Experimental Protocol: Serine Protease Inhibition Assay

This is a general protocol to assess the inhibitory activity of this compound against a specific serine protease (e.g., trypsin).[34][37][38][39]

Materials:

-

Serine protease (e.g., Trypsin)

-

Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the serine protease solution, and the different concentrations of this compound.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the absorbance or fluorescence of the product formation over time using a microplate reader.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. d-nb.info [d-nb.info]

- 5. synarchive.com [synarchive.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. Benzamide, 2-methyl- [webbook.nist.gov]

- 8. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. mason.gmu.edu [mason.gmu.edu]

- 18. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000023) [np-mrd.org]

- 19. researchgate.net [researchgate.net]

- 20. Signal transduction by protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2-Methylbenzimidazole(615-15-6) 13C NMR spectrum [chemicalbook.com]

- 22. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461) [hmdb.ca]

- 23. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794) [np-mrd.org]

- 24. What Is The Ratio Of Kbr To Drug Substance For Ftir Analysis? Achieve Perfect Sample Preparation For Clear Spectra - Kintek Solution [kindle-tech.com]

- 25. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. shimadzu.com [shimadzu.com]

- 28. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 29. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 30. chemguide.co.uk [chemguide.co.uk]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 33. raco.cat [raco.cat]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google Patents [patents.google.com]

- 39. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Methylbenzamidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data specifically for 2-Methylbenzamidine Hydrochloride is limited in publicly available literature. This guide is constructed based on the well-documented mechanism of its parent compound, benzamidine, a classic reversible inhibitor of serine proteases. The principles, pathways, and methodologies described herein are directly applicable and represent the established scientific consensus for this class of compounds.

Executive Summary

This compound belongs to the benzamidine class of compounds, which are recognized as reversible, competitive inhibitors of trypsin-like serine proteases.[1] These enzymes play critical roles in physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation, making them key targets for therapeutic intervention. The inhibitory action of benzamidines is mediated by the structural mimicry of the guanidino group of arginine, a canonical substrate for these proteases. This allows the inhibitor to bind to the enzyme's active site, preventing the binding and cleavage of the natural substrate. This guide elucidates this mechanism, presents relevant quantitative data from the parent compound, details common experimental protocols for inhibitor characterization, and provides visual diagrams of the core interactions and workflows.

Core Mechanism of Action: Competitive Inhibition

The primary mechanism of action for the benzamidine class of molecules is reversible, competitive inhibition.[1][2] This mechanism involves the direct binding of the inhibitor to the active site of the serine protease, thereby competing with the endogenous substrate.

The key interaction occurs at the S1 specificity pocket of the protease.[3] Trypsin-like serine proteases, such as trypsin, thrombin, and plasmin, possess a deep S1 pocket containing a negatively charged aspartate residue (Asp189 in trypsin) at its base. This residue is responsible for recognizing and binding the positively charged side chains of arginine or lysine residues on the substrate.

2-Methylbenzamidine, like its parent compound, acts as a substrate analog. Its positively charged amidinium group mimics the guanidinium group of an arginine residue. This allows it to form a strong salt bridge with the aspartate residue in the S1 pocket, effectively occupying the active site.[3] This enzyme-inhibitor complex is stable but reversible. Because the inhibitor and the substrate bind to the same site, their binding is mutually exclusive. An increase in substrate concentration can overcome the inhibition by outcompeting the inhibitor for access to the active site.[4]

Quantitative Analysis of Inhibition

Table 1: Inhibition Constants (Kᵢ) for Benzamidine

| Enzyme | Target Class | Kᵢ Value (µM) | Reference |

|---|---|---|---|

| Trypsin | Digestion, Proteolysis | 35 | [5] |

| Plasmin | Fibrinolysis | 350 | [5] |

| Thrombin | Blood Coagulation | 220 |[5] |

Note: Data presented is for the parent compound, benzamidine, and serves as an estimate for the activity of its 2-methyl derivative.

Experimental Protocols for Determining Inhibition Constants

The determination of Kᵢ values for a competitive inhibitor like this compound typically involves steady-state enzyme kinetic assays.

Objective: To determine the inhibition constant (Kᵢ) of a compound against a target serine protease.

Materials:

-

Enzyme: Purified serine protease (e.g., bovine trypsin).

-

Substrate: A chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) for trypsin).[6]

-

Inhibitor: this compound, dissolved in a suitable buffer (e.g., Tris-HCl).

-

Buffer: Assay buffer appropriate for the enzyme (e.g., 0.1 M Tris-HCl, 20 mM CaCl₂, pH 8.0).[6]

-

Instrumentation: Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 410 nm for the p-nitroanilide product of L-BAPNA cleavage).[6]

Methodology:

-

Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Assay Setup:

-

Design a matrix of experiments in a 96-well plate format.

-

Each row will correspond to a fixed concentration of the inhibitor. Include a control row with no inhibitor.

-

Each column will correspond to a different substrate concentration, typically spanning a range from 0.2 to 5 times the known Michaelis constant (Kₘ) of the substrate.

-

-

Reaction Initiation:

-

To each well, add the assay buffer and the designated concentration of the inhibitor.

-

Add the enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

-

Initiate the reaction by adding the substrate to each well.

-

-

Data Collection:

-

Immediately begin monitoring the change in absorbance over time using the spectrophotometer. The rate of product formation is directly proportional to the initial velocity (v₀) of the reaction.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each combination of substrate and inhibitor concentration.

-

To determine the Kᵢ, the data is typically analyzed using a Dixon plot.[7][8][9] A Dixon plot graphs the reciprocal of the initial velocity (1/v₀) against the inhibitor concentration ([I]) for multiple fixed substrate concentrations.[8][10]

-

For a competitive inhibitor, the resulting lines will intersect at a point where the x-coordinate is equal to -Kᵢ.[9]

-

Conclusion

This compound is predicted to function as a reversible, competitive inhibitor of trypsin-like serine proteases. Its mechanism is rooted in the structural mimicry of arginine, allowing it to bind to the enzyme's S1 active site pocket and block substrate access. While quantitative data for this specific derivative is sparse, the well-characterized inhibitory profile of its parent compound, benzamidine, against enzymes like trypsin, plasmin, and thrombin provides a solid foundation for its potential applications in research and drug development. The experimental protocols outlined here provide a standard framework for the precise characterization of its inhibitory potency.

References

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Untitled Document [ucl.ac.uk]

- 5. selleckchem.com [selleckchem.com]

- 6. scielo.br [scielo.br]

- 7. fiveable.me [fiveable.me]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. tandfonline.com [tandfonline.com]

- 10. letstalkacademy.com [letstalkacademy.com]

2-Methylbenzamidine Hydrochloride: A Technical Guide for Serine Protease Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer metastasis.[1] Their activity is tightly regulated, and dysregulation can lead to various diseases. Consequently, the development of specific and potent serine protease inhibitors is a significant area of research in drug discovery.

This technical guide focuses on 2-Methylbenzamidine Hydrochloride, a competitive inhibitor of serine proteases. While specific quantitative data for the 2-methyl derivative is limited in publicly available literature, this document provides a comprehensive overview based on the well-studied parent compound, benzamidine, and other substituted benzamidine derivatives. The information herein is intended to serve as a valuable resource for researchers designing and conducting experiments involving serine protease inhibition.

Mechanism of Action

Benzamidine and its derivatives act as competitive inhibitors of serine proteases.[2] The amidinium group of the benzamidine moiety mimics the positively charged side chains of natural substrates like arginine and lysine, allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. This binding event blocks the active site and prevents the substrate from accessing the catalytic triad (Ser-His-Asp), thereby inhibiting the enzyme's proteolytic activity. The interaction is reversible, and the potency of inhibition is influenced by the nature and position of substituents on the benzamidine ring.[3][4]

Quantitative Inhibition Data

Table 1: Inhibitory Activity of Benzamidine Hydrochloride against Various Serine Proteases

| Serine Protease | Inhibition Constant (Ki) |

| Trypsin | 18.4 µM |

| Thrombin | Not specified |

| Plasmin | Not specified |

| Urokinase-type Plasminogen Activator (uPA) | Not specified |

| Factor Xa | Not specified |

Data sourced from studies on benzamidine derivatives.[2]

Table 2: Structure-Activity Relationship Insights for Substituted Benzamidines

| Substitution Position | Effect on Inhibition | Reference |

| Meta (3-position) | Generally well-tolerated, can enhance potency depending on the substituent. | [5] |

| Para (4-position) | Often leads to potent inhibitors, with the substituent interacting with secondary binding sites. | [3] |

This table provides a qualitative summary based on available structure-activity relationship studies.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of serine protease inhibitors like this compound.

General Protocol for Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol describes a common method for determining the inhibitory activity of a compound by measuring the reduction in the rate of cleavage of a colorimetric substrate.

Materials:

-

Purified serine protease (e.g., Trypsin, Thrombin)

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl2)

-

This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO or water)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

-

Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.

-

In a 96-well plate, add a fixed volume of the enzyme solution to each well.

-

Add an equal volume of the inhibitor dilutions to the respective wells. Include a control well with buffer instead of the inhibitor.

-

Incubate the enzyme-inhibitor mixture for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

-

Initiate the reaction by adding a fixed volume of the pre-warmed chromogenic substrate solution to each well.

-

Immediately place the microplate in the reader and measure the absorbance kinetically over a set period (e.g., 10-30 minutes).

-

Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

The inhibition constant (Ki) is a more precise measure of an inhibitor's potency. For a competitive inhibitor, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation, or by performing a full kinetic analysis.[6]

Using the Cheng-Prusoff Equation:

For a competitive inhibitor, the Ki can be calculated from the IC50 using the following formula:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the IC50 determination.

-

Km is the Michaelis-Menten constant for the substrate with the specific enzyme.

Experimental Workflow for Ki Determination:

Caption: Workflow for determining the inhibition constant (Ki).

Signaling Pathways

Serine proteases are key components of various signaling cascades. Inhibition of these proteases can, therefore, have significant downstream effects on cellular processes.

The Coagulation Cascade and Thrombin Signaling

The coagulation cascade is a series of enzymatic reactions involving multiple serine proteases that culminates in the formation of a fibrin clot.[7] Thrombin is a central serine protease in this cascade and also a potent signaling molecule that activates Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells.[8][9] Inhibition of thrombin can disrupt both coagulation and PAR-mediated signaling, which is implicated in inflammation and cell proliferation.[10]

Caption: Inhibition of thrombin affects coagulation and cell signaling.

The Urokinase-Type Plasminogen Activator (uPA) System in Cancer

The urokinase-type plasminogen activator (uPA) is a serine protease that converts plasminogen to plasmin.[11] Plasmin, in turn, can degrade components of the extracellular matrix (ECM) and activate other proteases, facilitating cancer cell invasion and metastasis.[12][13] The uPA system, including its receptor uPAR, is a key signaling hub in cancer progression, influencing cell migration, proliferation, and survival.[14][15] Inhibitors targeting uPA are therefore of significant interest in oncology research.

Caption: Inhibition of uPA disrupts cancer cell invasion and signaling.

Conclusion

This compound, as a derivative of the well-characterized serine protease inhibitor benzamidine, holds potential as a valuable research tool. While specific quantitative data for this particular compound is sparse, the information provided on related compounds, along with detailed experimental protocols and an overview of relevant signaling pathways, offers a solid foundation for its investigation. Further structure-activity relationship studies on a series of methyl-substituted benzamidines would be beneficial to precisely elucidate the impact of the 2-methyl substitution on inhibitory potency and selectivity. This guide serves as a starting point for researchers aiming to explore the therapeutic potential and biological effects of this compound and similar serine protease inhibitors.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Inhibition of serine proteinases by benzamidine derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Synthetic inhibitors of serine proteinases. Part 25: Inhibition of trypsin, plasmin and thrombin by amides of N alpha-substituted amidinophenylalanines and 3-amidinophenyl-3-aminopropionic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.graphpad.com [cdn.graphpad.com]

- 7. Coagulation - Wikipedia [en.wikipedia.org]

- 8. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 12. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Properties of 2-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzamidine hydrochloride is a synthetic organic compound of significant interest in biochemical and pharmaceutical research. As a derivative of benzamidine, it is recognized as a competitive inhibitor of serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound. It includes detailed experimental protocols, data summaries, and visualizations to support researchers in its application and further development. While experimental data for this specific derivative is limited in publicly available literature, this guide consolidates known information and provides context through data from the parent compound, benzamidine, and related structures.

Chemical Structure and Properties

This compound is the hydrochloride salt of 2-methylbenzamidine. The structure consists of a toluene molecule substituted at the 2-position with a carboxamidine group. The presence of the methyl group ortho to the amidine functionality is expected to influence its steric and electronic properties, and consequently, its binding affinity and selectivity towards target enzymes.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 18636-98-1 | N/A |

| Molecular Formula | C8H11ClN2 | N/A |

| Molecular Weight | 170.64 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 249-250 °C | N/A |

| Solubility | Soluble in water and lower alcohols. | N/A |

Spectroscopic Data (Predicted)

¹H NMR (Predicted, in D₂O):

-

Aromatic Protons (C₆H₄): Multiplets in the range of δ 7.2-7.6 ppm. The ortho, meta, and para protons will exhibit distinct signals due to the electronic effects of the amidinium and methyl groups.

-

Methyl Protons (CH₃): A singlet around δ 2.3-2.5 ppm.

-

Amidine Protons (NH₂): A broad singlet that may exchange with D₂O, typically downfield.

¹³C NMR (Predicted, in D₂O):

-

Amidine Carbon (C=N): Expected in the range of δ 165-170 ppm.

-

Aromatic Carbons (C₆H₄): Multiple signals between δ 125-140 ppm. The carbon bearing the amidinium group (C1) and the methyl group (C2) will be distinct from the other four aromatic carbons.

-

Methyl Carbon (CH₃): A signal around δ 20-25 ppm.

Synthesis of this compound

The synthesis of this compound can be achieved through the Pinner reaction, a well-established method for converting nitriles to amidines.[1][2] The proposed synthesis involves two main steps starting from 2-methylbenzonitrile (o-tolunitrile).

dot

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Pinner Reaction

This protocol is a representative procedure adapted from general methods for the synthesis of benzamidine hydrochlorides.[1][2]

Materials:

-

2-Methylbenzonitrile (o-tolunitrile)

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol (saturated)

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 2-methylbenzonitrile (1 equivalent) in anhydrous ethanol (2-3 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution until saturation is achieved (typically indicated by a significant increase in mass).

-

Seal the flask and allow it to stand at 0-4 °C for 24-48 hours, during which time the ethyl 2-methylbenzimidate hydrochloride (Pinner salt) will precipitate as a white solid.

-

Collect the precipitate by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Ammonolysis to this compound:

-

Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, ammonium chloride will have precipitated. Remove the ammonium chloride by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

-

Biological Activity and Mechanism of Action

This compound is a competitive inhibitor of serine proteases. These enzymes play a critical role in various biological processes, including blood coagulation, fibrinolysis, inflammation, and digestion.[3][4][5] The amidine group of benzamidine derivatives mimics the side chain of arginine or lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases.

Inhibition of Serine Proteases

| Enzyme | Ki for Benzamidine (μM) | Reference |

| Trypsin | 35 | [5] |

| Plasmin | 350 | [5] |

| Thrombin | 220 | [5] |

Representative Signaling Pathway: The Coagulation Cascade

The blood coagulation cascade is a prime example of a biological pathway heavily reliant on the sequential activation of serine proteases (e.g., thrombin, Factor Xa).[3][4][6] An inhibitor like this compound would interfere with this cascade by blocking the active site of these proteases, thereby exerting an anticoagulant effect.

dot

Caption: Inhibition of thrombin in the coagulation cascade.

Experimental Protocols for Activity Assessment

Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

This compound stock solution (in buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Preparation:

-

Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer.

-

In a 96-well plate, add a fixed volume of trypsin solution to each well (except for blanks).

-

Add varying concentrations of the inhibitor to the wells. Include control wells with buffer only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate BAPNA to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm at regular intervals for a set period (e.g., 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Further kinetic analysis (e.g., Dixon or Lineweaver-Burk plots) can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

-

Conclusion

This compound is a valuable tool for researchers in the fields of enzymology and drug discovery. Its role as a serine protease inhibitor makes it relevant for studies on coagulation, inflammation, and other protease-mediated processes. While a comprehensive experimental dataset for this specific compound is not yet available in the public domain, this guide provides a solid foundation based on its chemical structure, established synthesis routes, and data from closely related compounds. The detailed protocols and visualizations herein are intended to facilitate its synthesis, characterization, and application in further research endeavors. Further studies are warranted to fully elucidate its specific inhibitory profile and potential therapeutic applications.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. Proteases in blood clotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine proteases affecting blood coagulation and fibrinolysis from snake venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coagulation cascade - Hemostasis.com [hemostasis.com]

An In-depth Technical Guide to the Purity and Appearance of 2-Methylbenzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of 2-Methylbenzamidine Hydrochloride, a key reagent in biochemical research and pharmaceutical development.[1] The document outlines typical specifications, detailed experimental protocols for analysis, and potential impurities, offering valuable insights for quality control and application in sensitive research environments.

Core Specifications

This compound is typically supplied as a white solid with a purity of 95% or greater, as determined by High-Performance Liquid Chromatography (HPLC).[1] Key physical and chemical properties are summarized in the table below.

| Property | Specification | Reference |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥ 95% | [1] |

| Melting Point | 254 - 264 °C | [1] |

| Molecular Formula | C₈H₁₀N₂·HCl | [1] |

| Molecular Weight | 170.64 g/mol | [1] |

Analytical Methodologies for Quality Assessment

Accurate determination of purity and consistent appearance are critical for the reliable application of this compound in research and development. This section details robust experimental protocols for these assessments.

Determination of Appearance

The visual inspection of this compound should be conducted under controlled conditions to ensure consistency and accuracy.

Experimental Protocol: Visual Inspection

-

Sample Preparation: Place a representative sample of the this compound powder on a clean, dry, non-reflective surface.

-

Lighting: Illuminate the sample with a standardized light source, capable of providing consistent and uniform illumination.

-

Observation:

-

Color: Observe the sample against a white background to accurately determine its color. Note any deviations from the expected "white" appearance, such as off-white, yellow, or tan tints.

-

Foreign Particulate Matter: Inspect the sample against both a black and a white background to detect any foreign particles. Note the color, size, and nature (e.g., fibrous, crystalline) of any contaminants.

-

Physical State: Describe the powder's consistency, noting if it is crystalline, amorphous, or a fine powder.

-

-

Documentation: Record all observations, including the date, analyst, and lot number of the sample.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound. The following protocol is a representative method based on the analysis of similar aromatic compounds.

Experimental Protocol: HPLC Purity Analysis

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |

| Mobile Phase | A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). |

| Gradient | A linear gradient from 5% to 95% Solvent B over 20 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detection Wavelength | 220 nm. |

| Injection Volume | 10 µL. |

| Sample Preparation | Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |

| Data Analysis | The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. |

Purity Confirmation by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of chemical compounds without the need for a specific reference standard of the analyte.

Experimental Protocol: qNMR Purity Analysis

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound.

-

Accurately weigh a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

-

Ensure a sufficient relaxation delay between scans to allow for full relaxation of all protons, which is crucial for accurate integration.

-

-

Data Processing and Analysis:

-

Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_standard = Purity of the internal standard

-

Potential Impurities

The manufacturing process of this compound may introduce impurities. A thorough understanding of the synthetic route is essential for identifying potential process-related impurities and degradation products. A common synthesis route involves the conversion of 2-methylbenzonitrile.

Potential Impurities from Synthesis:

-

Starting Material: Unreacted 2-methylbenzonitrile.

-

Intermediates: Incomplete conversion of intermediates, such as the corresponding amidoxime or imino ether.

-

By-products: Formation of dimers or other side-reaction products.

-

Reagents: Residual reagents used in the synthesis.

Workflow and Data Visualization

The following diagrams illustrate the logical workflow for the quality assessment of this compound.

Caption: Quality Assessment Workflow for this compound.

Caption: Purity Determination Pathway for this compound.

References

2-Methylbenzamidine Hydrochloride: An In-Depth Technical Guide for Biochemical Research

Abstract

This technical guide provides a comprehensive overview of the applications of 2-Methylbenzamidine Hydrochloride in the field of biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core mechanism of action as a serine protease inhibitor. It outlines general experimental protocols for its application and explores its potential use in the study of various signaling pathways. In light of the limited availability of specific quantitative data for this compound in public literature, this guide also references the well-established properties of its parent compound, benzamidine, and other derivatives to infer potential applications. All available quantitative data for related compounds is presented in clearly structured tables, and key concepts are illustrated with diagrams generated using the DOT language.

Introduction to this compound

This compound is a synthetic, small-molecule compound that belongs to the benzamidine class of molecules. Its structure features a benzamidine core with a methyl group at the second position of the phenyl ring. It is typically provided as a hydrochloride salt to improve its solubility in aqueous solutions.

Benzamidine and its derivatives are widely recognized as competitive inhibitors of serine proteases.[1] These enzymes are integral to a wide range of physiological and pathological processes, such as digestion, blood coagulation, fibrinolysis, inflammation, and the progression of cancer.[2][3] The ability of benzamidine derivatives to inhibit these enzymes makes them valuable tools in biochemical research and potential starting points for the discovery of new drugs.

The methyl group at the 2-position of the phenyl ring is anticipated to alter the binding affinity and selectivity of the molecule for various serine proteases when compared to the unsubstituted benzamidine. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the aromatic ring of benzamidine derivatives can have a significant impact on their inhibitory potency and specificity.[2][4] However, specific quantitative data for this compound is not extensively available in the current body of scientific literature.

Mechanism of Action: Serine Protease Inhibition

As a competitive inhibitor of serine proteases, 2-Methylbenzamidine functions by reversibly binding to the active site of these enzymes. The catalytic activity of serine proteases is dependent on a "catalytic triad" of amino acid residues, typically serine, histidine, and aspartate, located within the enzyme's active site. The positively charged amidinium group of 2-Methylbenzamidine is thought to mimic the natural substrates of these proteases, enabling it to bind to the active site.

This binding of 2-Methylbenzamidine to the active site of a serine protease physically blocks the natural substrate from binding, thus inhibiting the enzyme's catalytic function. This interaction is reversible, meaning the inhibitor can associate with and dissociate from the enzyme.

The diagram below illustrates the general mechanism of competitive inhibition by a benzamidine derivative.

Caption: Mechanism of competitive inhibition by 2-Methylbenzamidine.

Applications in Biochemical Research

The main use of this compound in biochemical research is as a protease inhibitor. It can be employed in various experimental settings to protect proteins of interest from degradation by endogenous serine proteases.

Protease Inhibition in Protein Purification

When cells are lysed for protein extraction, endogenous proteases are released, which can degrade the target protein. The inclusion of this compound in lysis buffers and purification solutions helps to maintain the integrity of the protein sample. It is frequently used as a component of a "protease inhibitor cocktail" designed to inhibit a wide range of protease classes.

Enzyme Kinetics and Inhibition Studies

2-Methylbenzamidine can serve as a valuable tool for studying the kinetics and mechanisms of serine proteases. Through enzyme inhibition assays, researchers can determine the inhibition constant (Kᵢ) of the compound for a particular protease, which provides information about its potency and selectivity. While specific Kᵢ values for 2-Methylbenzamidine are not widely reported, Table 1 lists the Kᵢ values for its parent compound, benzamidine, against several common serine proteases.

Table 1: Inhibition Constants (Kᵢ) of Benzamidine for Various Serine Proteases

| Protease | Kᵢ (µM) |

| Trypsin | 16 |

| Thrombin | 65 |

| Plasmin | 350 |

Note: This data is for the unsubstituted benzamidine. The Kᵢ values for 2-Methylbenzamidine may vary.

Investigating Protease-Mediated Signaling Pathways

Serine proteases are involved in numerous signaling pathways. By inhibiting the activity of specific proteases, researchers can examine the downstream consequences and clarify the role of these enzymes in cellular functions. For example, proteases such as thrombin and plasmin are critical components of the blood coagulation cascade. The use of inhibitors like 2-Methylbenzamidine can aid in the detailed study of these complex pathways.

The following is a simplified diagram of a generic protease-activated signaling pathway that can be investigated using an inhibitor such as 2-Methylbenzamidine.

Caption: Inhibition of a protease-mediated signaling pathway.

Experimental Protocols

Although specific and validated protocols for this compound are not extensively published, the following general methodologies can be adapted for its effective use. Researchers should always optimize concentrations and conditions for their specific experimental needs.

General Protocol for Inclusion in a Cell Lysis Buffer

This protocol outlines a basic method for using 2-Methylbenzamidine in a cell lysis buffer to prevent protein degradation.

-

Prepare a stock solution: A 100 mM stock solution of this compound should be prepared in sterile, deionized water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). This stock solution should be stored in aliquots at -20°C.

-

Prepare the lysis buffer: The desired lysis buffer (e.g., RIPA buffer, Tris-based buffers) should be prepared according to standard laboratory procedures.

-

Add protease inhibitors: Just before use, add this compound to the lysis buffer to achieve a final concentration of 1-2 mM. It is strongly recommended to also include other protease inhibitors to form a comprehensive cocktail (e.g., PMSF, aprotinin, leupeptin).

-

Cell Lysis: Carry out the standard cell lysis protocol on ice.

-

Protein Quantification: After lysis, proceed with protein quantification and any subsequent downstream applications.

Caption: Workflow for using 2-Methylbenzamidine in cell lysis.

General Protocol for a Serine Protease Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of 2-Methylbenzamidine on a specific serine protease using a chromogenic substrate.

-

Reagents and Buffers:

-

Purified serine protease of interest.

-

A chromogenic substrate that is specific for the protease.

-

An appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

A stock solution of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add a consistent amount of the serine protease to each well.

-

Add a range of concentrations of this compound to the wells. A control well with no inhibitor should be included.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Start the reaction by adding the chromogenic substrate to all wells.

-

Use a plate reader to monitor the change in absorbance over time at the appropriate wavelength.

-

-

Data Analysis:

-

For each inhibitor concentration, calculate the initial reaction velocities (V₀).

-

Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that results in 50% inhibition).

-

Further kinetic analysis, such as Dixon or Lineweaver-Burk plots, can be used to determine the inhibition constant (Kᵢ) and the mode of inhibition.

-

Drug Development and Therapeutic Potential

The inhibition of specific serine proteases is a significant strategy in the development of treatments for a variety of diseases. For example, inhibitors of thrombin are utilized as anticoagulants, and inhibitors of proteases involved in cancer cell invasion and metastasis are under investigation as potential anti-cancer treatments.

While 2-Methylbenzamidine is primarily used as a research tool, its benzamidine scaffold serves as a common foundation for the design of more potent and selective protease inhibitors. The study of the structure-activity relationships of derivatives like 2-Methylbenzamidine provides crucial information for medicinal chemists in the design of new drug candidates.

Conclusion

This compound is a useful reagent in biochemical research, acting as a competitive inhibitor of serine proteases. Its application in preventing protein degradation during purification and in the study of protease roles in biological pathways is well-founded in principle, although specific quantitative data for this derivative is limited. The general protocols and conceptual frameworks presented in this guide are intended to assist researchers in the effective use of this compound in their experimental work. Further investigation is needed to fully characterize the inhibitory profile of 2-Methylbenzamidine against a wide range of proteases to realize its full potential as a specific tool for biochemical research and drug discovery.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Methylbenzamidine Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzamidine hydrochloride is a known inhibitor of serine proteases, making it a valuable compound for biochemical research and pharmaceutical development.[1] Serine proteases play crucial roles in various physiological and pathological processes, including coagulation, inflammation, and cancer. Therefore, in vitro assays to determine the efficacy and specificity of this compound are essential for its characterization and potential therapeutic applications. Additionally, assessing its impact on cell viability is a critical step in preclinical drug development.

These application notes provide detailed protocols for two key in vitro assays: a serine protease inhibition assay to determine the compound's inhibitory activity against a model serine protease (trypsin), and a cell viability assay to assess its cytotoxic effects on a model cancer cell line.

Section 1: Serine Protease Inhibition Assay

This assay is designed to determine the inhibitory potential of this compound against a specific serine protease. The protocol uses trypsin as a model enzyme and a chromogenic substrate for easy detection of enzyme activity.

Experimental Workflow

Caption: Workflow for the in vitro serine protease inhibition assay.

Experimental Protocol

Materials:

-

This compound (CAS: 18636-98-1)[2]

-

Trypsin (from bovine pancreas)

-

Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

-

Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Tris-HCl buffer to achieve a range of desired concentrations.

-

Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Just before use, dilute to the final working concentration (e.g., 25 µg/mL) in Tris-HCl buffer.

-

Prepare a 1 mM stock solution of BAPNA in DMSO. Dilute to the final working concentration (e.g., 0.5 mM) in Tris-HCl buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of various concentrations of this compound solution to the test wells.

-

Add 20 µL of Tris-HCl buffer (with the same percentage of DMSO as the inhibitor wells) to the control wells.

-

Add 160 µL of the diluted trypsin solution to all wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the BAPNA solution to all wells.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Take readings every minute for 15-30 minutes.

-

-

Data Analysis:

-